

Tert-Butyl 2-Iodoacetate: A Strategic Reagent in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Tert-butyl 2-iodoacetate*

Cat. No.: B041203

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Abstract

Tert-butyl 2-iodoacetate has emerged as a cornerstone reagent in organic synthesis, prized for its unique combination of steric bulk, high reactivity, and the stability of its ester functionality. The presence of the tert-butyl group provides significant steric hindrance, preventing self-condensation and undesired reactions at the ester carbonyl, while the carbon-iodine bond offers exceptional reactivity, making it a superior alkylating agent compared to its bromo- and chloro-analogs. This guide provides a comprehensive overview of the synthesis, key applications, and mechanistic underpinnings of **tert-butyl 2-iodoacetate**'s utility, with a focus on its role in C-alkylation and Reformatsky-type reactions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile molecule in their synthetic endeavors.

Introduction: Properties and Strategic Advantages

Tert-butyl 2-iodoacetate, a light-yellow oil, is a powerful electrophile in organic chemistry.^[1] Its strategic value stems from two key structural features: the tert-butyl ester and the iodo-substituent.

- **The Tert-Butyl Ester:** This bulky group serves multiple purposes. It is highly resistant to nucleophilic attack and saponification under basic conditions that would readily cleave simpler methyl or ethyl esters. This stability allows for the generation of enolates and other strong nucleophiles in its presence without compromising the ester functionality.

Furthermore, the tert-butyl group can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid, often without affecting other acid-labile groups.

- The Iodide Leaving Group: Iodine is an outstanding leaving group due to its large atomic radius and high polarizability, which stabilize the forming negative charge in the transition state of nucleophilic substitution reactions. This makes **tert-butyl 2-iodoacetate** significantly more reactive than its bromo- and chloro- counterparts in SN2 reactions and facilitates oxidative addition with metals like zinc in Reformatsky reactions.[\[2\]](#)

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the reagent's integrity and ensuring laboratory safety. It should be stored in a dark place, sealed under dry conditions, and refrigerated (2-8°C).[\[3\]](#)

Property	Value	Reference
CAS Number	49827-15-8	[4]
Molecular Formula	C ₆ H ₁₁ IO ₂	[4]
Molecular Weight	242.06 g/mol	[3]
Appearance	Light yellow oil	[1]
Boiling Point	206.4 ± 13.0 °C at 760 mmHg	
Storage	2-8°C, protect from light, keep sealed and dry	

Safety Profile: **Tert-butyl 2-iodoacetate** is classified as a hazardous substance. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.

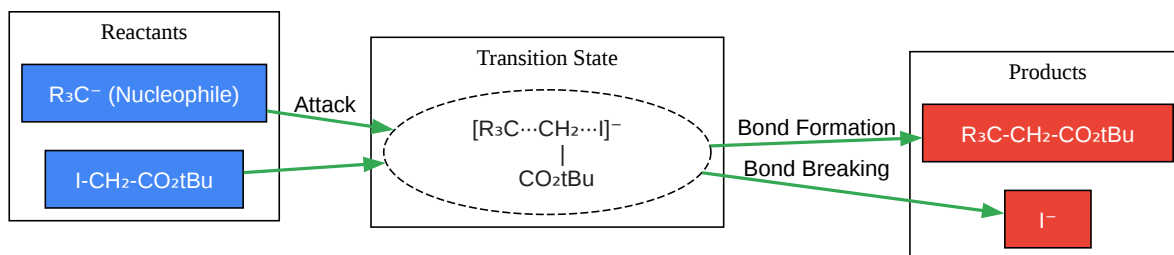
- GHS Pictogram: GHS06 (Skull and crossbones)
- Signal Word: Danger

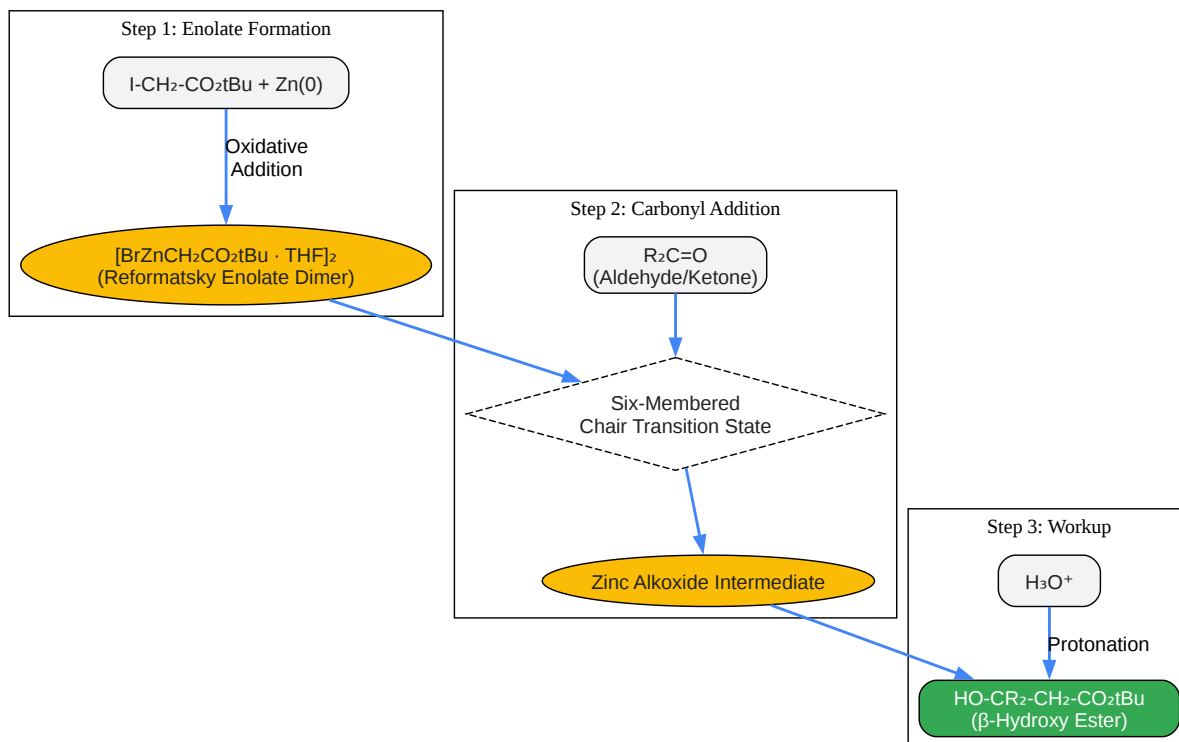
- Hazard Statements: H227, H301, H311+H331, H315, H319, H335

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.^[5]

Synthesis via Finkelstein Reaction

Tert-butyl 2-iodoacetate is readily synthesized from the more common and less expensive tert-butyl bromoacetate via a Finkelstein reaction. This equilibrium-driven process relies on the low solubility of sodium bromide in acetone to drive the reaction to completion.^[1]





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